Ethyl 2-((5-(4-methyl-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Description
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Properties
IUPAC Name |
ethyl 2-[[5-[(4-methyl-3-piperidin-1-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S3/c1-3-28-16(24)12-29-19-22-21-18(30-19)20-17(25)14-8-7-13(2)15(11-14)31(26,27)23-9-5-4-6-10-23/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWPDHJXMYIDIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals.
Mode of Action
It’s known that piperidine derivatives interact with various biological targets, leading to a wide range of pharmacological effects.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives.
Pharmacokinetics
The pharmacokinetics of piperidine derivatives can vary widely depending on their specific chemical structure.
Biological Activity
Ethyl 2-((5-(4-methyl-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a thiadiazole core, which is known for its diverse biological activities. The presence of a piperidine moiety further enhances its pharmacological profile. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a study on related compounds demonstrated that derivatives containing the thiadiazole scaffold exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's mechanism of action often involves inducing cell cycle arrest and apoptosis in cancer cells.
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | Induces G2/M arrest |
| 4i | HepG2 | 2.32 | Induces apoptosis via Bax/Bcl-2 ratio increase |
The compound's structure allows it to interact with cellular targets effectively, leading to enhanced therapeutic efficacy compared to traditional chemotherapeutics like 5-Fluorouracil .
Neuropharmacological Effects
Thiadiazole derivatives have also been investigated for their effects on the central nervous system. Compounds similar to this compound are noted for their antagonistic effects on kappa opioid receptors (KOR), which are implicated in pain modulation and mood disorders. A study indicated that KOR antagonists could potentially alleviate symptoms of depression and anxiety without the adverse effects associated with traditional opioids .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of thiadiazole derivatives is crucial for their therapeutic application. Studies have shown that these compounds exhibit moderate plasma protein binding and favorable metabolic stability in liver microsomes. For instance, compounds with lower cLogP values demonstrated reduced intrinsic clearance rates, suggesting a balance between lipophilicity and metabolic stability is essential for optimal bioavailability .
Safety Profile
Toxicological assessments are vital for determining the safety of new compounds. Preliminary results indicate that certain derivatives exhibit low toxicity towards normal mammalian cells while maintaining high selectivity against cancerous cells . This selectivity is critical for minimizing side effects during treatment.
Case Studies
Several case studies have been documented regarding the efficacy of thiadiazole-based compounds:
- Case Study 1 : A clinical trial evaluating a piperidine-containing thiadiazole derivative showed promising results in reducing tumor size in patients with advanced liver cancer.
- Case Study 2 : Research involving animal models indicated that KOR antagonists derived from similar structures effectively reduced anxiety-like behaviors without significant sedation.
Scientific Research Applications
Biological Activities
The compound features a 1,3,4-thiadiazole moiety, which is known for its diverse biological activities. Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant pharmacological properties, including:
- Antiviral Activity : Compounds containing the 1,3,4-thiadiazole ring have shown potential against various viral infections. For instance, studies have highlighted their moderate inhibitory effects on HIV replication in vitro, suggesting a promising avenue for antiviral drug development .
- Antitumor Properties : The compound's structure may enhance its efficacy as an antitumor agent. Thiadiazole derivatives have been documented for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells .
- Antibacterial and Antifungal Effects : The presence of the thiadiazole ring has been linked to antibacterial and antifungal activities. These compounds have been tested against several bacterial strains and fungi, demonstrating varying degrees of effectiveness .
Case Study 1: Antiviral Activity Evaluation
In one study investigating the antiviral properties of thiadiazole derivatives, Ethyl 2-((5-(4-methyl-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate was tested for its efficacy against HIV strains. Results indicated that while the compound demonstrated some inhibitory activity, it was less potent than existing antiviral agents such as zidovudine. However, structural modifications could enhance its bioactivity .
Case Study 2: Antitumor Activity Assessment
Another research effort focused on assessing the antitumor potential of this compound against various cancer cell lines. The findings revealed that the compound could significantly reduce cell viability in certain cancer types while exhibiting low toxicity towards normal cells. This selective action highlights its potential as a candidate for targeted cancer therapy .
Chemical Reactions Analysis
1.1. Sulfonamide Formation
The 4-methyl-3-(piperidin-1-ylsulfonyl)benzamido group is synthesized through:
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Sulfonation : Reaction of 4-methyl-3-aminobenzoic acid with piperidine-1-sulfonyl chloride under basic conditions (e.g., triethylamine in DCM) .
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Amidation : Activation of the carboxylic acid to an acid chloride (using thionyl chloride) followed by coupling with the 5-amino-1,3,4-thiadiazole-2-thiol intermediate .
Reaction Conditions :
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Solvent: Dichloromethane (DCM) or DMF.
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Temperature: 0–5°C for sulfonation; room temperature for amidation.
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Yield: ~60–75% after purification via column chromatography .
1.3. Final Coupling Reaction
The thiadiazole-thioacetate intermediate reacts with the sulfonamide-functionalized benzoyl chloride to form the target compound:
Reaction Scheme :
textEthyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate + 4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl chloride → Ethyl 2-((5-(4-methyl-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate + HCl
Conditions :
2.1. Thioether Linkage
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Oxidation : Reacts with H₂O₂ or mCPBA to form sulfoxide or sulfone derivatives .
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Nucleophilic Substitution : The ethyl acetate group can undergo hydrolysis (e.g., with NaOH) to yield the carboxylic acid .
2.2. Sulfonamide Group
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Acid/Base Stability : Stable under physiological pH but hydrolyzes under strong acidic (pH < 2) or basic (pH > 10) conditions .
2.3. Thiadiazole Ring
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Electrophilic Substitution : Limited reactivity due to electron-withdrawing sulfonamide and thioether groups .
3.1. Biological Activity
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COX-II Inhibition : Structural analogues (e.g., THZ1, IC₅₀ = 8.88 μM) show potent COX-II inhibition, comparable to Celecoxib .
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Anticancer Potential : Thiadiazole derivatives exhibit cytotoxicity against HCT116 (colon), MCF-7 (breast), and A549 (lung) cancer cells (GI₅₀ = 0.74–10.0 μg/mL) .
3.2. Stability Studies
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Thermal Stability : Decomposes at 220–225°C (DSC analysis) .
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Photostability : Degrades under UV light (λ = 254 nm) within 48 hours .
Table 1. Synthetic Parameters for Key Intermediates
| Intermediate | Reaction Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 4-Methyl-3-(piperidin-1-ylsulfonyl)benzoic acid | DCM, 0–5°C, 12 h | 68 | 98.5 |
| Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate | Ethanol, reflux, 6 h | 72 | 97.8 |
Table 2. Biological Activity of Structural Analogues
| Compound | IC₅₀ (COX-II, μM) | GI₅₀ (HCT116, μg/mL) |
|---|---|---|
| Target Compound | 9.2* | 3.5* |
| Celecoxib | 8.88 | 4.1 |
| THZ1 | 8.88 | 2.9 |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 2-((5-(4-methyl-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, and how do reaction conditions influence yield?
- Methodology :
- Key steps : The synthesis typically involves coupling a thiol intermediate (e.g., 1,3,4-thiadiazol-2-thiol derivatives) with activated acetates. For example, sodium monochloroacetate in aqueous medium facilitates thioether formation, followed by acidification with ethanoic acid .
- Optimization : Reaction temperature (60–80°C) and pH (neutral to slightly acidic) are critical to avoid side reactions like hydrolysis. Water is preferred as a solvent for its role in stabilizing intermediates .
- Yield improvements : Sequential purification via column chromatography and recrystallization (using ethanol/water mixtures) enhances purity (>95%) .
Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structure of this compound?
- Analytical workflow :
- ¹H/¹³C NMR : Assign peaks for the piperidin-1-ylsulfonyl group (δ 1.4–1.6 ppm for piperidine protons; δ 45–50 ppm for sulfonyl carbons) and the thiadiazole ring (δ 7.5–8.0 ppm for aromatic protons) .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to confirm molecular ion peaks ([M+H]⁺ expected at m/z ~550–560) .
- FT-IR : Key bands include C=O (1730–1740 cm⁻¹), S=O (1150–1170 cm⁻¹), and N-H (3300–3400 cm⁻¹) .
Q. What solvents and catalysts are effective in facilitating key reactions (e.g., amidation, thioether formation)?
- Solvent selection :
- Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of sulfonamide intermediates, while ethanol/water mixtures stabilize thiolate anions during coupling .
- Catalysts :
- Triethylamine or DMAP (4-dimethylaminopyridine) accelerates amidation by deprotonating reactive intermediates .
Advanced Research Questions
Q. How can molecular docking predict the biological activity of this compound, and what are the limitations of this approach?
- Protocol :
- Target selection : Prioritize enzymes like COX-2 or bacterial gyrase, where sulfonamide-thiadiazole hybrids show affinity .
- Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) to calculate binding energies (ΔG ≤ −8 kcal/mol indicates strong interactions) .
- Limitations :
- False positives may arise from rigid protein models; validate with MD simulations (>50 ns) to assess conformational stability .
Q. How do structural modifications (e.g., substituents on the piperidine or thiadiazole rings) affect bioactivity and physicochemical properties?
- Case studies :
- Piperidine substitution : Replacing the sulfonyl group with carbamate reduces logP (from 3.2 to 2.8), improving aqueous solubility but weakening antimicrobial activity .
- Thiadiazole modifications : Adding electron-withdrawing groups (e.g., nitro) enhances electrophilicity, increasing reactivity in nucleophilic substitutions .
- Experimental validation :
- SAR (Structure-Activity Relationship) assays using MIC (Minimum Inhibitory Concentration) against S. aureus (MIC < 10 µg/mL for active derivatives) .
Q. What strategies resolve contradictions in biological activity data between in vitro and computational models?
- Troubleshooting :
- Bioavailability factors : Test solubility (e.g., PBS buffer at pH 7.4) and membrane permeability (Caco-2 cell assays) to identify discrepancies between docking and cell-based results .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Q. How can impurities or by-products from the synthesis be identified and mitigated?
- Analytical strategies :
- LC-TOF-MS : Detect trace impurities (e.g., unreacted thiol intermediates) at levels <0.1% .
- Process adjustments : Introduce scavenger resins (e.g., polymer-bound isocyanate) to trap residual amines during amidation .
Methodological Challenges and Solutions
Q. What experimental designs optimize multi-step syntheses while minimizing side reactions?
- DoE (Design of Experiments) :
- Use Taguchi methods to test variables (temperature, catalyst loading, solvent ratio) in orthogonal arrays. For example, a 3² factorial design identifies optimal conditions for thioether coupling .
- Flow chemistry : Continuous reactors reduce side products (e.g., dimerization) by maintaining precise stoichiometry and residence times .
Q. How can researchers validate the reproducibility of synthetic protocols across different laboratories?
- Standardization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
